3-Chloro-N-(propan-2-yl)pyridin-4-amine
Description
Structure
3D Structure
Properties
CAS No. |
823189-19-1 |
|---|---|
Molecular Formula |
C8H11ClN2 |
Molecular Weight |
170.64 g/mol |
IUPAC Name |
3-chloro-N-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C8H11ClN2/c1-6(2)11-8-3-4-10-5-7(8)9/h3-6H,1-2H3,(H,10,11) |
InChI Key |
BANUPQOFNSVOSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=NC=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 3-Chloro-N-(propan-2-yl)pyridin-4-amine Precursors
The synthesis of precursors for this compound, primarily 3-chloropyridin-4-amine, is a critical first step. A common precursor for many substituted pyridines is 4-aminopyridine (B3432731) itself. The synthesis of chloro-aminopyridines often starts from more readily available materials like dichloropyridines or involves the introduction of the amino and chloro groups onto a pyridine (B92270) ring through a series of steps.
Several routes to synthesize 4-amino-2-chloropyridine, a related isomer, have been reported, which can be adapted for other isomers. These methods include:
Nitration-Reduction of Chloropyridines : A common industrial method involves the nitration of a chloropyridine followed by the reduction of the nitro group to an amine. For instance, 2-chloropyridine (B119429) can be nitrated to form 2-chloro-4-nitropyridine-N-oxide, which is then reduced to 4-amino-2-chloropyridine. google.comchemicalbook.com
Diazotization of Aminopyridines : A convenient one-pot method for synthesizing chloropyridines from aminopyridines involves diazotization followed by a Sandmeyer-type reaction. This process can convert an amino group into a chloro group. tpu.ru
From Dichloropyridines : The reaction of 2,6-dichloropyridine (B45657) with hydrazine (B178648) hydrate (B1144303) is a straightforward method to produce 2-hydrazino-6-chloropyridine, which can then be reduced to 2-amino-6-chloropyridine. A similar substitution on 3,4-dichloropyridine (B130718) could potentially yield 3-chloro-4-aminopyridine, although regioselectivity can be a challenge.
The synthesis of N-substituted-3-amino-4-halopyridines can be problematic due to the low reactivity of the amino group. A three-step procedure involving protection as a carbamate (B1207046) (e.g., Boc), base-promoted alkylation, and subsequent acid-mediated deprotection has been used, though often with moderate yields. nih.gov
Approaches for the N-alkylation of Pyridin-4-amines
Introducing the isopropyl group onto the nitrogen of 4-aminopyridine or its 3-chloro derivative is a key transformation. Several methods exist for the N-alkylation of aminopyridines.
Direct Alkylation : The reaction of the aminopyridine with an alkyl halide is the most direct approach. However, this method can suffer from drawbacks, including the potential for over-alkylation to form dialkylated products and quaternization of the pyridine ring nitrogen. nih.gov
Reductive Amination : A widely used method is the reaction of 4-aminopyridine with an aldehyde or ketone, in this case, acetone, to form an imine (Schiff base) intermediate. This intermediate is then reduced in situ to the corresponding secondary amine. This process avoids many of the issues of direct alkylation. google.com
Alkylation with Protecting Groups : To achieve high yields of mono-alkylated products, the amino group can first be protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate. The protected amine is then deprotonated with a strong base and alkylated. The use of an electrogenerated acetonitrile (B52724) anion has been shown to be a highly effective base for the alkylation of N-Boc-4-aminopyridine, providing high yields under mild conditions. nih.govresearchgate.net The Boc group is subsequently removed to yield the desired N-alkylated aminopyridine. nih.gov
| Method | Alkylating/Carbonyl Agent | Key Reagents/Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Direct Alkylation | Isopropyl Halide | Base (e.g., t-BuOK) | Direct, one step. | Risk of over-alkylation and N-quaternization. | nih.gov |
| Reductive Amination | Acetone | Reducing agent (e.g., NaBH4, H2 with catalyst) | Good selectivity for mono-alkylation. | Requires a reduction step. | google.com |
| Alkylation via Protection | Isopropyl Halide | 1. Boc2O 2. Strong Base (e.g., electrogenerated CH2CN-) 3. Deprotection (e.g., acid) | High yields, excellent control over mono-alkylation. | Multi-step process (protection/deprotection). | nih.gov |
Strategies for Halogenation on the Pyridine Ring at the 3-Position
Selective halogenation of the pyridine ring at the 3-position (meta-position) is a significant synthetic challenge. The pyridine ring is electron-deficient, making it resistant to electrophilic aromatic substitution, and such reactions typically require harsh conditions and often result in mixtures of isomers. nih.govnsf.govchemrxiv.org
Traditional methods for 3-halogenation often involve:
Electrophilic Aromatic Substitution : Using elemental halides with strong Lewis or Brønsted acids at high temperatures. These conditions have limited substrate scope and poor regioselectivity. nih.govnsf.gov
Metalation-Halogenation : This involves deprotonation with a strong base followed by quenching with a halogen source. Achieving 3-selectivity often requires a directing group. nsf.gov
A more recent and highly effective strategy involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates . nih.govnsf.govresearchgate.netthieme-connect.com This "one-pot" protocol temporarily transforms the electron-deficient pyridine into a series of polarized, electron-rich alkenes that readily undergo electrophilic substitution. nih.gov
The general process is as follows:
Ring Opening : The pyridine is activated and reacted with an amine (e.g., dibenzylamine) to open the ring, forming an acyclic azatriene intermediate, known as a Zincke imine. nih.govthieme-connect.com
Regioselective Halogenation : This electron-rich intermediate undergoes highly regioselective halogenation at the desired position under mild conditions using common halogenating agents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). nih.govnsf.gov
Ring Closing : The halogenated intermediate is then treated with an ammonium (B1175870) salt (e.g., NH₄OAc) and heated to reform the pyridine ring, now with a halogen at the 3-position. nsf.gov
This method offers significant advantages, including mild reaction conditions, high regioselectivity for the 3-position, and applicability to a broad range of complex and functionalized pyridines. chemrxiv.orgresearchgate.net
Multi-Component Reactions in Pyridine Derivative Synthesis
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.net They are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. nih.gov Several MCRs have been developed for the synthesis of polysubstituted pyridines. rsc.orgbohrium.com
While a specific MCR to directly synthesize this compound may not be established, these reactions are crucial for building the core pyridine scaffold with various substitution patterns. For example, a one-pot, four-component reaction of an aldehyde, a 1,3-dicarbonyl compound, malononitrile, and an alcohol can produce highly functionalized pyridines. researchgate.net The use of nanocatalysts, such as ZnO or MgO, can further enhance the efficiency of these reactions, often under solvent-free or environmentally friendly conditions. rsc.org These MCRs provide rapid access to diverse pyridine libraries, from which precursors to the target molecule could be identified and further elaborated. researchgate.netnih.gov
Catalytic Methods in the Formation of Substituted Pyridin-4-amines
Catalysis plays a pivotal role in the synthesis of substituted aminopyridines, enabling key bond formations with high efficiency and selectivity.
Palladium-Catalyzed C-N Cross-Coupling : The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. This reaction can be used to couple a halopyridine (e.g., 4-chloropyridine) with an amine using a palladium catalyst and a suitable ligand. This method is highly versatile for synthesizing aminopyridines from various precursors. nih.govacs.org
Copper-Catalyzed Reactions : Copper catalysts have been employed for the N-alkylation of 4-aminopyridine with alcohols. nih.gov Additionally, copper catalysis is central to some stereoselective methods for producing chiral pyridine derivatives. nih.gov
Nanocatalysis in MCRs : As mentioned previously, various nanocatalysts based on metal oxides like ZnO, MgO, and TiO₂ have been shown to be highly effective in promoting MCRs for pyridine synthesis. These catalysts are often reusable and work under mild conditions. rsc.org
Stereoselective Synthesis of Chiral Pyridin-4-amine Analogues
While this compound itself is achiral, the synthesis of chiral analogues is of great interest in medicinal chemistry. nih.gov Enantioselective methods are crucial for preparing single-enantiomer compounds.
One prominent strategy involves the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines. In this approach, a chiral diphosphine ligand is used in conjunction with a copper catalyst and a Lewis acid to activate the substrate. The reaction with a Grignard reagent proceeds with high enantioselectivity, introducing a chiral center on the alkyl side chain attached to the pyridine ring. nih.gov
Another approach is the asymmetric hydrogenation of unsaturated pyridine-containing compounds. Ruthenium catalysts with chiral ligands have been used for the asymmetric hydrogenation of 2-(pyridin-2-yl)quinolines to produce chiral 1,2,3,4-tetrahydroquinoline (B108954) scaffolds with excellent enantioselectivity. rsc.org The development of such catalytic systems is a major focus in the synthesis of chiral amines. acs.org These methods demonstrate the potential to create chiral versions of pyridin-4-amine derivatives by introducing stereocenters either in substituents or within a fused ring system.
Exploration of Novel Synthetic Pathways to Chloro-Aminopyridines
The ongoing search for more efficient, selective, and environmentally benign synthetic methods continues to yield novel pathways for chloro-aminopyridines.
Zincke Imine Halogenation : The previously discussed 3-selective halogenation via Zincke intermediates represents a significant recent advancement. nih.govresearchgate.netthieme-connect.com Its ability to function under mild conditions on complex substrates makes it a powerful tool for late-stage functionalization and overcomes long-standing challenges in pyridine chemistry. nsf.govchemrxiv.org
One-Pot Diazotization-Chlorination : A convenient and economical one-step method for converting aminopyridines to chloropyridines has been developed. This process involves in-situ formation of pyridyl triflates via diazotization, which are then converted to the corresponding chloropyridines in the presence of hydrochloric acid, achieving good yields without isolating intermediates. tpu.ru
Advanced Deprotection/Alkylation Protocols : For N-substituted aminohalopyridines, which are often difficult to synthesize directly, a high-yielding protocol using trifluoroacetic acid and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) has been developed. This method facilitates a sequential deprotection and alkylation, providing access to a wide range of products, often in high purity without the need for chromatography. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of 3-Chloro-N-(propan-2-yl)pyridin-4-amine is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring and the isopropyl substituent.
Pyridinyl Protons: The three protons on the pyridine ring would appear as distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). The proton at the C-2 position, being adjacent to the nitrogen and the chlorine atom, would likely be the most downfield. The protons at C-5 and C-6 would also show characteristic splitting patterns (doublets or doublet of doublets) due to coupling with each other.
Isopropyl Protons: The isopropyl group would give rise to two signals. A septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The integration of these signals would be in a 1:6 ratio, respectively. The methine proton would be coupled to the adjacent NH proton, potentially leading to further splitting or broadening of the signal, which might be simplified by D₂O exchange.
Amine Proton: The N-H proton signal is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
A hypothetical ¹H NMR data table is presented below:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-2 (Pyridine) | 8.0 - 8.2 | s | - |
| H-5 (Pyridine) | 6.7 - 6.9 | d | 5.0 - 6.0 |
| H-6 (Pyridine) | 8.1 - 8.3 | d | 5.0 - 6.0 |
| NH | 4.5 - 5.5 | br s | - |
| CH (isopropyl) | 3.8 - 4.2 | septet | 6.0 - 7.0 |
| CH₃ (isopropyl) | 1.2 - 1.4 | d | 6.0 - 7.0 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. For this compound, eight distinct carbon signals are anticipated.
Pyridinyl Carbons: Five signals corresponding to the carbons of the pyridine ring. The carbon atoms directly bonded to the electronegative chlorine (C-3) and nitrogen atoms (C-2, C-6, C-4) will be shifted downfield.
Isopropyl Carbons: Two signals for the isopropyl group: one for the methine carbon (-CH) and one for the two equivalent methyl carbons (-CH₃).
A hypothetical ¹³C NMR data table is presented below:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 (Pyridine) | 148 - 152 |
| C-3 (Pyridine) | 120 - 125 |
| C-4 (Pyridine) | 145 - 150 |
| C-5 (Pyridine) | 110 - 115 |
| C-6 (Pyridine) | 150 - 155 |
| CH (isopropyl) | 45 - 50 |
| CH₃ (isopropyl) | 20 - 25 |
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Complex Structural Assignment
To confirm the assignments made from 1D NMR spectra, 2D NMR techniques are invaluable.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, confirming the C-H connectivities. For instance, the doublet of the isopropyl methyl protons would correlate with the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for establishing the connectivity between the isopropyl group and the pyridine ring, for example, by observing a correlation between the NH proton and the C-4 of the pyridine ring, as well as the isopropyl methine carbon.
Vibrational Spectroscopy
Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups.
N-H Stretch: A moderate to sharp band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine.
C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group would be observed just below 3000 cm⁻¹.
C=C and C=N Stretches: Aromatic ring stretching vibrations would be found in the 1400-1600 cm⁻¹ region.
C-N Stretch: The stretching vibration of the amine C-N bond would likely appear in the 1200-1350 cm⁻¹ range.
C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.
A hypothetical FT-IR data table is presented below:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2980 |
| C=C / C=N Stretch | 1400 - 1600 |
| C-N Stretch | 1200 - 1350 |
| C-Cl Stretch | 600 - 800 |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations.
Aromatic Ring Vibrations: The symmetric breathing modes of the pyridine ring would be expected to give strong signals in the Raman spectrum.
C-Cl Stretch: The C-Cl bond, being relatively non-polar, may also show a distinct Raman signal.
The combination of FT-IR and Raman spectroscopy would provide a more complete picture of the vibrational modes of the molecule, aiding in a thorough structural confirmation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry serves as a fundamental analytical technique for determining the molecular weight and probing the fragmentation pathways of a molecule. For this compound, mass spectrometric analysis provides crucial information for its structural confirmation.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ that confirms its molecular weight. The calculated molecular weight of the compound is 170.64 g/mol , and its exact mass is 170.0610. The presence of a chlorine atom would be indicated by an isotopic peak [M+2]⁺ at approximately one-third the intensity of the molecular ion peak, characteristic of the ³⁵Cl and ³⁷Cl isotope ratio.
The fragmentation of the molecular ion is anticipated to follow predictable pathways for N-alkylated aminopyridines. A dominant fragmentation process for amines is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. In the case of this compound, this would involve the loss of a methyl radical (•CH₃) from the isopropyl group, leading to a stable secondary carbocation.
Another likely fragmentation pathway involves the cleavage of the bond between the isopropyl group and the amino nitrogen, resulting in the formation of an isopropyl cation ([C₃H₇]⁺) and a 3-chloro-4-aminopyridine radical cation. Further fragmentation of the pyridine ring can also occur, though these fragments are often of lower intensity.
Table 1: Predicted Mass Spectrometry Data for this compound
| Fragment Ion | Predicted m/z | Description |
| [C₈H₁₁ClN₂]⁺ | 170/172 | Molecular ion ([M]⁺) and its isotope peak |
| [C₇H₈ClN₂]⁺ | 155/157 | Loss of a methyl radical (•CH₃) via alpha-cleavage |
| [C₅H₄ClN₂]⁺ | 127/129 | Loss of the isopropyl group |
| [C₃H₇]⁺ | 43 | Isopropyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, offering information about its electronic structure and the extent of conjugation. The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of substituted pyridine systems.
The electronic spectrum is anticipated to be dominated by π → π* and n → π* transitions. The pyridine ring, being an aromatic system, will give rise to strong π → π* transitions, likely appearing at shorter wavelengths (higher energy). The presence of the amino group (an auxochrome) and the chlorine atom (which can act as both an auxochrome and have a bathochromic effect) will influence the position and intensity of these absorption bands.
The lone pair of electrons on the nitrogen atom of the amino group can participate in n → π* transitions, which are typically of lower intensity and appear at longer wavelengths compared to the π → π* transitions. The specific wavelengths (λmax) of these absorptions would be dependent on the solvent polarity, as solvatochromic shifts are common for compounds with heteroatoms and polar functional groups. The conjugation between the amino group and the pyridine ring is expected to cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted pyridine.
Table 2: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected Wavelength Range (nm) | Description |
| π → π | 200 - 280 | High-intensity absorption due to the aromatic pyridine ring. |
| n → π | > 280 | Lower-intensity absorption involving the non-bonding electrons of the nitrogen atom. |
X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions
In the solid state, the pyridine ring of this compound is expected to be essentially planar. The isopropyl group attached to the exocyclic nitrogen will adopt a specific conformation to minimize steric hindrance.
Intermolecular interactions are anticipated to play a significant role in the crystal packing. Hydrogen bonding is a key expected interaction, with the amino proton (N-H) acting as a hydrogen bond donor and the pyridine nitrogen atom of an adjacent molecule acting as a hydrogen bond acceptor. This could lead to the formation of hydrogen-bonded dimers or chains. Additionally, weaker C-H···Cl or C-H···π interactions may further stabilize the crystal lattice. The presence of the chlorine atom could also lead to halogen bonding interactions (Cl···N or Cl···Cl) in the solid state. nih.gov
Table 3: Predicted Crystallographic Parameters and Interactions for this compound (by analogy)
| Parameter | Predicted Value/Observation |
| Crystal System | Monoclinic or Orthorhombic (Common for similar organic molecules) |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Key Intermolecular Interactions | N-H···N hydrogen bonding, C-H···Cl interactions, π-π stacking |
| Molecular Conformation | Planar pyridine ring, staggered conformation of the isopropyl group |
Computational Chemistry and Molecular Modeling Approaches
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. For pyridine (B92270) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G+(d,p), are utilized to determine key electronic properties and reactivity descriptors. ias.ac.inresearcher.life
Electronic Structure and Frontier Molecular Orbitals: The electronic properties of pyridine derivatives are largely governed by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. worldscientific.com For substituted pyridines, the positions and nature of substituents significantly influence the energies and distributions of these orbitals. rsc.org In the case of 3-Chloro-N-(propan-2-yl)pyridin-4-amine, the chlorine atom at the 3-position and the N-(propan-2-yl)amino group at the 4-position will modulate the electron density of the pyridine ring, thereby affecting its electronic behavior.
Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a theoretical framework for understanding and predicting chemical behavior. ias.ac.in
| Descriptor | Formula | Significance for Pyridine Derivatives |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Indicates the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |
Studies on substituted pyridines have shown that these descriptors are effective in predicting their nucleophilicity and reactivity in various chemical transformations. ias.ac.innih.gov For this compound, these calculations can predict its susceptibility to electrophilic or nucleophilic attack.
Molecular Dynamics Simulations for Conformational Flexibility and Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides valuable insights into the conformational flexibility and stability of molecules like this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Pyridine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyridine derivatives, QSAR studies are instrumental in identifying the key structural features that contribute to their therapeutic effects. nih.gov
The process involves calculating a set of molecular descriptors for a series of pyridine analogs with known biological activities. These descriptors can be electronic, steric, hydrophobic, or topological in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity.
A hypothetical QSAR study on a series of 4-aminopyridine (B3432731) derivatives, including this compound, might involve the following steps:
Data Set Collection: A series of structurally related 4-aminopyridine compounds with measured biological activity (e.g., enzyme inhibition) is compiled.
Descriptor Calculation: Various molecular descriptors are calculated for each compound in the series.
Model Development: A statistical model is developed to relate the descriptors to the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
Successful QSAR models can be used to predict the activity of new, unsynthesized pyridine derivatives, thereby guiding the design of more potent and selective compounds. mdpi.com
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is widely used in drug discovery to understand the binding mode of a ligand and to estimate its binding affinity. For this compound, molecular docking can be employed to predict its interaction with potential biological targets. nih.govresearchgate.net
The process involves:
Receptor Preparation: The three-dimensional structure of the target protein is obtained, often from a crystallographic database like the Protein Data Bank (PDB).
Ligand Preparation: The 3D structure of the ligand, in this case, this compound, is generated and optimized.
Docking Simulation: A docking algorithm explores the possible binding poses of the ligand within the active site of the receptor and scores them based on a scoring function that estimates the binding energy. nih.gov
The results of a docking study can provide valuable information about the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor. This information can guide the rational design of more effective analogs. jetir.org
| Parameter | Description | Relevance to this compound |
| Binding Energy | An estimation of the strength of the interaction between the ligand and the receptor. | A lower binding energy suggests a more stable complex and potentially higher biological activity. |
| Binding Pose | The predicted orientation of the ligand within the active site. | Reveals the specific amino acid residues involved in the interaction. |
| Hydrogen Bonds | Non-covalent interactions involving a hydrogen atom and an electronegative atom. | The amino group and the pyridine nitrogen of the compound are potential hydrogen bond donors and acceptors. |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the receptor. | The propan-2-yl group and the pyridine ring can participate in hydrophobic interactions. |
Prediction of Spectroscopic Parameters via Ab Initio and Semi-Empirical Methods
Computational methods can be used to predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. These predictions can aid in the structural elucidation and characterization of molecules like this compound.
NMR Spectroscopy: Ab initio and DFT methods can be used to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts. researchgate.net The accuracy of these predictions has significantly improved in recent years, making them a valuable tool for assigning NMR spectra and confirming molecular structures. For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts can be compared with experimental data to validate its structure.
Vibrational Spectroscopy: The vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra, can also be calculated using computational methods. bohrium.com DFT calculations are commonly used for this purpose. The predicted vibrational spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational modes and to confirm the presence of specific functional groups. rsc.org
Analysis of Molecular Electrostatic Potential (MEP) Maps
The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for understanding the charge distribution and predicting the sites of electrophilic and nucleophilic attack. chemrxiv.org
In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack. nih.gov
For this compound, an MEP map would likely show:
Negative Potential: Around the nitrogen atom of the pyridine ring and the chlorine atom, due to the presence of lone pairs of electrons. These regions would be attractive to electrophiles.
Positive Potential: Around the hydrogen atoms of the amino group, making them potential hydrogen bond donors.
The MEP map provides a visual representation of the molecule's reactivity and can be used to rationalize its interactions with other molecules, including biological receptors. researchgate.net
Chemical Reactivity and Mechanistic Investigations
Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. In the case of 3-Chloro-N-(propan-2-yl)pyridin-4-amine, the chlorine atom at the 3-position can be displaced by a variety of nucleophiles. The electron-deficient nature of the pyridine ring facilitates this type of reaction. youtube.comyoutube.com The reaction proceeds through an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgscranton.edu This intermediate is stabilized by the electron-withdrawing nitrogen atom in the pyridine ring. libretexts.org
The reactivity of pyridines towards nucleophiles is generally enhanced at the α (2 and 6) and γ (4) positions due to the electron-withdrawing nature of the ring nitrogen. uoanbar.edu.iqnih.gov However, the presence of other substituents significantly influences the regioselectivity of the attack. For SNAr to occur, the aromatic ring typically requires an electron-withdrawing substituent positioned ortho or para to the leaving group to stabilize the anionic intermediate via resonance. libretexts.org In this compound, the amino group at the 4-position is an electron-donating group, which might be expected to deactivate the ring towards nucleophilic attack. However, the inherent electron deficiency of the pyridine ring itself still allows for these reactions to occur, albeit potentially under more forcing conditions than pyridines with strongly electron-wíthdrawing substituents.
The general mechanism for nucleophilic aromatic substitution is a two-step process:
Addition: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). libretexts.orgscranton.edu
Elimination: The leaving group departs, restoring the aromaticity of the pyridine ring. youtube.com
Common nucleophiles used in these reactions with chloropyridines include primary and secondary amines, which lead to the formation of substituted aminopyridines. researchgate.netfishersci.se
Reactivity of the Amine Moiety in Substituted Pyridin-4-amines
The exocyclic amine group in this compound also exhibits characteristic reactivity. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. youtube.com
Alkylation: The amine can undergo alkylation reactions with alkyl halides. This typically proceeds via an SN2 mechanism where the amine nitrogen acts as the nucleophile. youtube.com
Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides will form the corresponding amide.
Protonation: As a base, the amine can be protonated by acids to form an ammonium (B1175870) salt. The basicity of the amine is influenced by the electronic effects of the substituents on the pyridine ring.
The reactivity of the amine can be influenced by the electronic properties of the pyridine ring. The electron-withdrawing nature of the pyridine ring and the chloro substituent will decrease the basicity and nucleophilicity of the exocyclic amine compared to a simple alkylamine.
Influence of Chloro and Isopropyl Substituents on Reaction Pathways and Selectivity
The chloro and isopropyl substituents on the this compound molecule play a crucial role in directing its reactivity and selectivity.
Chloro Substituent:
Inductive Effect: The chlorine atom is an electron-withdrawing group due to its high electronegativity (-I effect). This effect deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution at the position of the chlorine atom. uoanbar.edu.iq
Leaving Group Ability: The chloride ion is a good leaving group, which is essential for the success of nucleophilic aromatic substitution reactions. nih.gov
Directing Effect: In electrophilic aromatic substitutions, a chloro group is typically an ortho-, para-director in benzene (B151609) rings, but in the electron-deficient pyridine ring, its influence is considered alongside the strong directing effect of the ring nitrogen.
Isopropyl Substituent:
Steric Hindrance: The bulky isopropyl group attached to the exocyclic nitrogen can sterically hinder reactions at the amine itself and may also influence the approach of reagents to the adjacent positions on the pyridine ring.
Electronic Effect: The isopropyl group is a weak electron-donating group (+I effect), which can slightly increase the electron density on the exocyclic nitrogen, potentially increasing its basicity and nucleophilicity, although this effect is likely outweighed by the electron-withdrawing effects of the ring and the chloro substituent.
Acid-Base Properties and Protonation Equilibria
The basicity of this compound is a key chemical property. There are two potential sites for protonation: the endocyclic nitrogen of the pyridine ring and the exocyclic secondary amine. The relative basicity of these two nitrogen atoms determines the predominant site of protonation.
Generally, the endocyclic nitrogen of a pyridine is less basic than a typical aliphatic amine due to the sp2 hybridization of the nitrogen, which gives its lone pair more s-character and holds it more tightly to the nucleus. However, the exocyclic amine's basicity is reduced by the electron-withdrawing effects of the pyridine ring and the chloro substituent.
The pKa value of the conjugate acid of a substituted pyridine provides a quantitative measure of its basicity. For comparison, the pKa of pyridinium (B92312) ion is about 5.2. The pKa of 4-aminopyridinium (B8673708) is significantly higher (around 9.1) due to the electron-donating resonance effect of the amino group. The presence of a chloro group at the 3-position will lower this pKa value due to its electron-withdrawing inductive effect. A study on 3-amino-4-chloropyridine (B21944) noted its higher basicity compared to 3-amino-2-chloropyridine, which was attributed to the relative positions of the chloro and amino groups. nih.gov
The protonation equilibrium can be represented as follows:
The predominant species in solution will depend on the pH and the relative pKa values of the two nitrogen atoms.
Investigation of Reaction Kinetics and Thermodynamic Parameters
The study of reaction kinetics provides valuable insights into the reaction mechanisms of this compound. For nucleophilic aromatic substitution reactions, the rate of reaction is influenced by several factors:
Nature of the Nucleophile: Stronger nucleophiles will generally react faster.
Solvent: Polar aprotic solvents are often used to facilitate SNAr reactions.
Leaving Group: The nature of the leaving group is critical, with halides like chloride being effective.
Electronic Effects of Substituents: Electron-withdrawing groups on the pyridine ring generally increase the reaction rate by stabilizing the Meisenheimer intermediate.
Kinetic studies on the oxidation of aminopyridines by peroxomonosulfuric acid have shown that the reactions are typically second order, being first order in both the peroxy acid and the substrate at a constant pH. researchgate.net Such studies can also elucidate the reactivities of different protonated and unprotonated forms of the substrate. researchgate.net
Thermodynamic parameters such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡) can be determined from temperature-dependent kinetic studies. These parameters provide information about the energy profile of the reaction and the structure of the transition state. For instance, a negative entropy of activation would suggest a more ordered transition state, which is consistent with the bimolecular nature of SNAr reactions.
A simultaneous correlation between thermodynamics and kinetics has been observed in the hydride transfer reactions of some heterocyclic compounds, where the reaction site is connected to a substituent through a system capable of transmitting electronic effects. nih.gov
Mechanistic Elucidation of Synthetic Transformations
The synthesis of this compound and its subsequent transformations involve several key mechanistic steps. A common synthetic route to N-substituted 4-aminopyridines involves the reaction of 4-chloropyridine (B1293800) with the corresponding amine. researchgate.net
The mechanism of this reaction is a classic nucleophilic aromatic substitution (SNAr), as described in section 5.1. The isopropylamine (B41738) acts as the nucleophile, attacking the C-4 position of a 3,4-dihalopyridine precursor, leading to the displacement of the halide at the 4-position. The selectivity for substitution at the 4-position over the 3-position in a 3,4-dihalopyridine is due to the greater activation of the 4-position by the ring nitrogen for nucleophilic attack. uoanbar.edu.iq
Further transformations of this compound would also have well-defined mechanisms. For example, palladium-catalyzed cross-coupling reactions at the C-Cl bond are common for functionalizing halopyridines. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Understanding these mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of new synthetic transformations.
Oxidation-Reduction Chemistry of Halogenated Aminopyridines
The oxidation and reduction of halogenated aminopyridines can lead to a variety of products.
Oxidation:
The exocyclic amine can be oxidized. The specific products would depend on the oxidizing agent and reaction conditions.
The pyridine nitrogen can be oxidized to an N-oxide using peracids. uoanbar.edu.iq Pyridine N-oxides are interesting intermediates as the N-oxide group can activate the ring for both electrophilic and nucleophilic substitutions and can be subsequently removed. uoanbar.edu.iq Kinetic studies on the oxidation of 3-aminopyridine (B143674) have been conducted to understand the mechanism of this transformation. researchgate.net
Reduction:
The chloro group can be removed through reductive dehalogenation, for example, by catalytic hydrogenation.
The pyridine ring itself can be reduced to a piperidine (B6355638) ring under more vigorous hydrogenation conditions.
The redox chemistry of these compounds is also relevant in the context of their potential biological activity and metabolism. For instance, the reaction of 4-aminopyridine (B3432731) with halogens and interhalogens has been shown to result in the formation of charge-transfer complexes and ionic species. acs.orgresearchgate.net
Structure Activity Relationship Sar Studies of 3 Chloro N Propan 2 Yl Pyridin 4 Amine and Its Analogues
Methodologies for Systematically Modifying the Core Pyridine (B92270) Scaffold
The systematic modification of the core pyridine scaffold is fundamental to exploring the structure-activity relationships of 3-Chloro-N-(propan-2-yl)pyridin-4-amine and its derivatives. These modifications aim to modulate the compound's physicochemical properties, such as size, shape, electronics, and lipophilicity, to enhance biological activity and selectivity. Key methodologies include peripheral functionalization, skeletal editing, and bioisosteric replacement.
Peripheral Functionalization involves the introduction, removal, or modification of substituents on the existing pyridine ring. This is the most traditional approach and relies on a variety of synthetic organic chemistry reactions. For the 3-chloro-4-aminopyridine core, this can include:
Substitution at the amino group: N-alkylation or N-acylation can be performed to explore the impact of different substituents on activity.
Modification of the pyridine ring: Further substitution on the pyridine ring can be achieved through electrophilic or nucleophilic aromatic substitution reactions, although the inherent electronic nature of the pyridine ring can make this challenging. Metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are powerful tools for introducing a wide range of substituents.
Skeletal editing represents a more advanced strategy that involves the direct manipulation of the atoms within the pyridine ring itself. This allows for the conversion of the pyridine core into other heterocyclic or carbocyclic systems, providing a means to explore novel chemical space. Recent advances have introduced strategies for the atom-pair swap from C-N to C-C in pyridines, effectively transforming them into benzene (B151609) or naphthalene (B1677914) derivatives in a controlled manner. This can be particularly useful in the late stages of drug discovery to modify the core scaffold of a lead compound.
Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group or a whole scaffold with another that has similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. For the pyridine scaffold, common bioisosteres include other five- or six-membered heterocycles (e.g., pyrimidine, pyrazine, thiophene) or even carbocyclic rings like benzene. The replacement of the pyridine nitrogen with a 'C-CN' unit, for instance, can mimic the hydrogen-bond accepting ability of the pyridine.
These methodologies provide a comprehensive toolkit for medicinal chemists to systematically probe the SAR of this compound and its analogs, leading to a deeper understanding of their biological interactions and the potential for designing more effective compounds.
Impact of the 3-Chloro Substituent on Structural Correlations with Biological Interactions
The 3-chloro substituent on the pyridine ring of this compound plays a significant role in defining its electronic and steric properties, which in turn influences its biological interactions. The impact of this substituent can be analyzed from several perspectives:
Electronic Effects: The chlorine atom is an electron-withdrawing group via the inductive effect (-I effect) and a weak electron-donating group through resonance (+R effect). In the case of 3-chloropyridine, the inductive effect is dominant, leading to a decrease in the electron density of the pyridine ring. This can affect the pKa of the pyridine nitrogen, making it less basic compared to an unsubstituted pyridine. This modulation of basicity can be critical for the interaction with biological targets, as it can influence the strength of hydrogen bonds or ionic interactions.
Lipophilicity: The chloro group increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes and its distribution in the body. This can have a profound impact on the pharmacokinetic properties of the compound.
In some SAR studies of pyridine derivatives, it has been observed that the presence of halogen atoms can lead to lower biological activity, for instance, in the context of antiproliferative effects. nih.gov However, this is highly dependent on the specific biological target and the nature of the binding pocket. In other cases, a halogen atom at a specific position is crucial for activity, often by forming a halogen bond with a donor atom in the receptor.
The table below summarizes the potential impacts of the 3-chloro substituent.
| Property Affected | Impact of 3-Chloro Substituent | Potential Consequence on Biological Interactions |
| Basicity of Pyridine Nitrogen | Decreased due to inductive electron withdrawal | Altered strength of hydrogen bonding and ionic interactions with the target |
| Molecular Shape and Size | Increased steric bulk at the 3-position | Can either improve or hinder binding affinity depending on the binding site topology |
| Lipophilicity | Increased | May enhance membrane permeability and affect pharmacokinetic profile |
| Halogen Bonding Potential | Can act as a halogen bond donor | Potential for specific, favorable interactions with the biological target |
Role of the N-(propan-2-yl) Moiety in Modulating Structural Features
The N-(propan-2-yl) (or N-isopropyl) moiety attached to the amino group at the 4-position of the pyridine ring is a key determinant of the molecule's structural and interactive properties. Its role can be understood by considering its steric and electronic characteristics.
Steric Influence: The isopropyl group is a branched alkyl chain, which is significantly bulkier than a simple methyl or ethyl group. This steric bulk can have several consequences:
It can restrict the rotation around the C4-N bond, influencing the preferred conformation of the molecule.
It can provide a larger surface area for van der Waals interactions with hydrophobic pockets in a biological target.
Conversely, its size may prevent the molecule from fitting into a narrow binding site, thus conferring selectivity for certain targets over others.
Electronic Influence: As an alkyl group, the isopropyl moiety is electron-donating through an inductive effect (+I effect). This increases the electron density on the exocyclic nitrogen atom, which can influence its hydrogen bond donating capacity and its interaction with nearby functional groups on a receptor.
The combination of steric bulk and electron-donating properties makes the N-(propan-2-yl) group a critical feature for modulating the binding affinity and selectivity of the compound. SAR studies of related aminopyridine series often explore a range of N-alkyl substituents to optimize these interactions. For example, comparing the activity of analogues with N-methyl, N-ethyl, N-isopropyl, and N-tert-butyl groups can reveal the optimal size and shape for a particular binding pocket.
The following table outlines the potential roles of the N-(propan-2-yl) group.
| Feature | Description | Potential Impact on SAR |
| Size and Shape | Branched, bulky alkyl group | Dictates conformational preferences and steric fit within a binding site. |
| Lipophilicity | Increases lipophilicity compared to smaller alkyl groups. | Can improve membrane permeability and hydrophobic interactions. |
| Electronic Effect | Weakly electron-donating (+I) | May subtly influence the electronic character of the 4-amino group. |
Stereochemical Influence on Structure-Activity Profiles
Stereochemistry is a critical aspect of drug design, as biological systems are chiral and often exhibit different responses to different stereoisomers of a compound. While this compound itself is achiral, modifications to its structure can introduce chiral centers, leading to enantiomers or diastereomers with potentially distinct biological activities.
The introduction of a chiral center could occur through various modifications, such as:
Alkylation of the pyridine ring with a chiral substituent.
Replacement of the isopropyl group with a chiral alkyl group (e.g., a sec-butyl group).
Introduction of a chiral center in a substituent attached to the pyridine ring.
When a chiral center is present, the resulting enantiomers will have identical physicochemical properties in an achiral environment but can interact differently with a chiral biological target. This can lead to:
Eutomer/Distomer Relationship: One enantiomer (the eutomer) may have significantly higher activity than the other (the distomer). The distomer may be inactive, have a different type of activity, or even be responsible for undesirable side effects.
Improved Therapeutic Index: The use of a single, more active enantiomer can lead to a better therapeutic index by reducing the dose required for a therapeutic effect and minimizing off-target effects caused by the less active enantiomer.
The synthesis of chiral N-substituted 2-pyridones has been reported, where enantioselective methods are used to control the stereochemistry. researchgate.net This highlights the importance and feasibility of controlling stereochemistry in pyridine-based drug discovery. Therefore, in the development of analogues of this compound, if a chiral center is introduced, it is crucial to separate and test the individual enantiomers to fully understand the stereochemical influence on the structure-activity profile.
Development of Predictive Models for Structure-Activity Correlations in Pyridine Amine Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable in drug discovery for predicting the activity of novel compounds, optimizing lead structures, and understanding the molecular features that are important for activity. Several QSAR studies have been conducted on aminopyridine and related pyridine derivatives, providing a framework for developing predictive models for this class of compounds. nih.govnih.govresearchgate.nettandfonline.comdovepress.comnih.govelsevierpure.comrsc.orgtandfonline.comfrontiersin.org
The development of a QSAR model typically involves the following steps:
Data Set: A series of aminopyridine analogues with their experimentally determined biological activities (e.g., IC50 values) is required.
Molecular Descriptors: A variety of numerical descriptors that characterize the physicochemical properties of the molecules are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields).
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. Machine learning approaches are also increasingly used. nih.govnih.govplos.org
Validation: The predictive power of the model is rigorously validated using internal (e.g., cross-validation) and external (using a test set of compounds not used in model building) validation techniques.
For pyridine amine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly useful. These methods generate 3D contour maps that visualize the regions around the molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity. These maps can provide intuitive guidance for designing new analogues with improved potency.
Commonly important descriptors in QSAR models for kinase inhibitors, a common target for aminopyridine derivatives, are summarized in the table below.
| Descriptor Type | Examples | Information Provided |
| Topological | Wiener index, Randic connectivity index | Describes the branching and connectivity of the molecule. |
| Quantum Chemical | HOMO/LUMO energies, dipole moment | Relates to the electronic properties and reactivity of the molecule. |
| 3D (CoMFA/CoMSIA) | Steric, electrostatic, hydrophobic fields | Describes the 3D shape, charge distribution, and lipophilicity of the molecule. |
Comparative Analysis of SAR with Other Aminopyridine Classes
The position of the amino group on the pyridine ring significantly influences the molecule's electronic properties, basicity, and potential for interaction with biological targets. Comparing the SAR of 4-aminopyridines, such as the parent scaffold of the title compound, with other aminopyridine classes like 2-aminopyridines and 3-aminopyridines, reveals important differences. sciencepublishinggroup.comresearchgate.net
2-Aminopyridines: In 2-aminopyridine, the amino group is adjacent to the ring nitrogen. This proximity allows for potential intramolecular hydrogen bonding and can influence the conformation of the molecule. The electronic effect of the amino group can be transmitted to the ring nitrogen through resonance. 2-Aminopyridine derivatives are a common scaffold in many biologically active compounds, including kinase inhibitors. nih.govnih.govnih.govresearchgate.net
3-Aminopyridines: In 3-aminopyridine (B143674), the amino group is at the meta position relative to the ring nitrogen. The resonance effect of the amino group does not directly influence the electron density at the ring nitrogen, making its electronic properties different from the 2- and 4-isomers. chemicalbook.com 3-Aminopyridine derivatives also find application in medicinal chemistry. nih.gov
4-Aminopyridines: In 4-aminopyridine (B3432731), the amino group is at the para position. There is a strong resonance interaction between the amino group and the ring nitrogen, which significantly increases the basicity of the ring nitrogen compared to pyridine itself. This enhanced basicity can be crucial for forming strong interactions with acidic residues in a binding site. nih.gov
The table below provides a comparison of the key properties of the three aminopyridine isomers.
| Property | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| Basicity (pKa of conjugate acid) | ~6.8 | ~6.0 | ~9.1 |
| Resonance with Ring Nitrogen | Yes | No (not directly) | Yes (strong) |
| Potential for Intramolecular H-Bonding | Yes | No | No |
| Common Biological Targets | Kinases, various receptors | Various enzymes and receptors | Ion channels, various enzymes |
The SAR for each class of aminopyridine is distinct. For example, in kinase inhibitors, the specific geometry and hydrogen bonding patterns required for binding to the hinge region of the kinase active site will favor one isomer over the others. A comparative analysis of the SAR across these classes is essential for understanding the broader potential of aminopyridine scaffolds in drug discovery and for selecting the most appropriate isomer for a given biological target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
